N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the acylation of an indole derivative. One common method is the reaction of 5-methylindole with an appropriate acylating agent under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamines .
Scientific Research Applications
N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its interaction with cellular signaling pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}-6-(2,2,2-trifluoroethoxy)-3-pyridinyl)prop-2-enamide
- N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine
Uniqueness
N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)15-7-6-11-9-16-13-5-4-10(2)8-12(11)13/h3-5,8-9,16H,1,6-7H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZROFZMJRVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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